molecular formula C19H26N4O B5963289 N,2-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrazole-3-carboxamide

N,2-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrazole-3-carboxamide

Cat. No.: B5963289
M. Wt: 326.4 g/mol
InChI Key: YATLVPZSNBXEQN-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a phenylethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of a suitable amine with a dihaloalkane.

    Coupling of the Pyrazole and Piperidine Rings: The pyrazole and piperidine rings can be coupled through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile and the piperidine ring as an electrophile.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a phenylethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or pain signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: A structurally similar compound with different biological activities.

    N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-2-methyl-N-phenylprop-2-enamide: Another related compound with potential therapeutic applications.

Uniqueness

N,2-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrazole-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a pyrazole ring, piperidine ring, and phenylethyl group sets it apart from other similar compounds.

Properties

IUPAC Name

N,2-dimethyl-N-[1-(2-phenylethyl)piperidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-21(19(24)18-10-12-20-22(18)2)17-9-6-13-23(15-17)14-11-16-7-4-3-5-8-16/h3-5,7-8,10,12,17H,6,9,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATLVPZSNBXEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(C)C2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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